molecular formula C21H33NSn B1314940 8-(Tributylstannyl)quinoline CAS No. 478282-21-2

8-(Tributylstannyl)quinoline

Cat. No.: B1314940
CAS No.: 478282-21-2
M. Wt: 418.2 g/mol
InChI Key: CFXBLYUOIPJSEG-UHFFFAOYSA-N
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Description

8-(Tributylstannyl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. The compound is characterized by the presence of a quinoline ring substituted with a tributylstannyl group at the 8th position. This unique structure imparts distinct chemical properties, making it valuable for synthetic and industrial applications .

Scientific Research Applications

8-(Tributylstannyl)quinoline has a wide range of applications in scientific research:

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity . Future research may focus on the synthesis of new quinoline derivatives, investigation of their biological activities, and development of potential drug candidates .

Biochemical Analysis

Biochemical Properties

8-(Tributylstannyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative phosphorylation, which is a crucial metabolic pathway in cells. The tributylstannyl group in this compound can form stable complexes with these enzymes, thereby influencing their activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, affecting the overall cellular response to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of immune response and inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound affects cellular metabolism by decreasing the metabolic activity of targeted cells, which can have implications for cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to enzymes involved in oxidative phosphorylation, resulting in decreased metabolic activity . Additionally, this compound can inhibit the activation of NF-κB, leading to reduced expression of genes associated with inflammation . These molecular interactions highlight the potential of this compound as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important considerations for the use of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and inflammation . Studies have identified threshold effects, where the impact of this compound on cellular function becomes significant only above a certain dosage. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative phosphorylation and cellular respiration. This compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The tributylstannyl group in this compound can form complexes with these enzymes, affecting their activity and overall metabolic processes. Understanding these interactions is essential for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . The distribution of this compound within tissues can influence its overall efficacy and potential side effects. Studies have shown that this compound can accumulate in specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it interacts with enzymes involved in oxidative phosphorylation. These interactions can influence the overall metabolic activity of the cell and its response to external stimuli.

Preparation Methods

The synthesis of 8-(Tributylstannyl)quinoline typically involves the stannylation of quinoline derivatives. One common method includes the reaction of quinoline with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-(Tributylstannyl)quinoline undergoes various chemical reactions, including:

Comparison with Similar Compounds

8-(Tributylstannyl)quinoline can be compared with other stannylated quinoline derivatives, such as 2-(Tributylstannyl)quinoline and 4-(Tributylstannyl)quinoline. These compounds share similar chemical properties but differ in the position of the tributylstannyl group on the quinoline ring. This positional difference can influence their reactivity and biological activity, making each compound unique in its applications .

Properties

IUPAC Name

tributyl(quinolin-8-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXBLYUOIPJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479334
Record name 8-(tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478282-21-2
Record name 8-(tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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